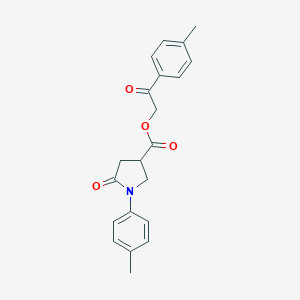
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that the compound exerts its activity by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. The compound has been found to exhibit significant activity against certain cancer cell lines, as well as antibacterial and antifungal properties. It has also been found to induce apoptosis in cancer cells, leading to their death. The compound has been shown to have a low toxicity profile, making it a potential candidate for further development.
実験室実験の利点と制限
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential applications in various fields of scientific research, including oncology, antibacterial, and antifungal research. The compound has also been found to have a low toxicity profile, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which can make it difficult to work with.
将来の方向性
There are several potential future directions for the use of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. These include further studies on its mechanism of action, as well as its potential applications in the field of oncology, antibacterial, and antifungal research. The compound could also be further developed for use in drug delivery systems, as well as for the development of new therapeutics.
合成法
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate involves a specific method that requires the use of certain reagents and conditions. The method involves the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of a base to form the corresponding pyrrolidine derivative. The reaction mixture is then treated with p-toluenesulfonic acid to obtain the final product.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant activity against certain cancer cell lines and has potential applications in the field of oncology. It has also been studied for its antibacterial and antifungal properties and has shown promising results in this area.
特性
製品名 |
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C24H21NO4 |
分子量 |
387.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-16-9-11-18(12-10-16)22(26)15-29-24(28)19-13-23(27)25(14-19)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,19H,13-15H2,1H3 |
InChIキー |
BQNDLZXNFTYGTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


